molecular formula C21H25N9O B12640460 Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-

Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-

Cat. No.: B12640460
M. Wt: 419.5 g/mol
InChI Key: FBMJGDCKBKUMJF-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 3 and a cyclopropylamino group at position 5.

Synthesis of this compound involves multi-step reactions, including palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and BINAP) and deprotection steps with trifluoroacetic acid (TFA) . Characterization via ¹H NMR, ¹³C NMR, LCMS, and HPLC confirms its purity (>95%) and molecular weight (e.g., LCMS data indicating [M+H]⁺ peaks) .

Properties

Molecular Formula

C21H25N9O

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[2-aminoethyl(methyl)amino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]acetamide

InChI

InChI=1S/C21H25N9O/c1-13(31)25-17-9-16(5-6-18(17)29(2)8-7-22)26-19-10-20(27-15-3-4-15)30-21(28-19)14(11-23)12-24-30/h5-6,9-10,12,15,27H,3-4,7-8,22H2,1-2H3,(H,25,31)(H,26,28)

InChI Key

FBMJGDCKBKUMJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)N(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the cyclopropylamino group: This step may involve amination reactions using cyclopropylamine.

    Coupling with the phenyl ring: This step involves the formation of a bond between the pyrazolo[1,5-a]pyrimidine core and the phenyl ring.

    Introduction of the aminoethyl and methylamino groups: This step involves further functionalization of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is being studied for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular processes and pathways, ultimately leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name & ID (from Evidence) Substituents/Modifications Molecular Weight (LCMS [M+H]⁺) Purity (HPLC) Key Findings
Target Compound () 2-[(2-aminoethyl)methylamino]phenyl, 3-cyano, 7-cyclopropylamino ~563 (estimated) >95% Optimized for binding affinity; structural flexibility from aminoethyl group
(R)-Compound 2b () 3-(methylamino)piperidin-1-yl 564.3 98.2% Enhanced solubility due to piperidine ring; moderate cytotoxicity
Compound 2m () (R)-tetrahydro-2H-pyran-3-yl 549.2 96.7% Improved metabolic stability; reduced off-target effects
(R)-Compound 2d () 3-(methylamino)pyrrolidin-1-yl 550.3 97.1% Higher lipophilicity; potent kinase inhibition
Compound 2n () methyl(oxetan-3-ylmethyl)amino 549.3 97.6% Oxetane improves solubility; retained target binding
[19F]3 () 2-fluoroethylamino, methyl acetate 420.1 (calc.) N/A Designed for PET imaging; fluorine enhances radiolabeling efficiency

Structural and Functional Insights

  • Aminoethyl vs. In contrast, piperidine (2b) and pyrrolidine (2d) substituents introduce rigidity, which may improve selectivity but reduce solubility .
  • Cyclopropylamino vs. Fluoroethylamino: The cyclopropylamino group in the target compound likely enhances metabolic stability compared to the fluoroethylamino group in [19F]3, which prioritizes radiosynthesis for imaging .
  • Oxetane vs. Tetrahydro-2H-pyran : Compound 2n’s oxetane ring improves aqueous solubility over 2m’s tetrahydropyran, critical for oral bioavailability .

Research Findings and Implications

Synthetic Optimization : Palladium-catalyzed coupling (Cs₂CO₃, BINAP, Pd(OAc)₂) is a robust method for introducing aryl/heteroaryl amines to the pyrazolo[1,5-a]pyrimidine core . Microwave-assisted reactions (130°C, 0.5 h) reduce reaction times and improve yields .

Structure-Activity Relationships (SAR): Position 7: Cyclopropylamino groups balance steric bulk and metabolic stability, outperforming bulkier substituents like β-naphthyl . Position 5: Acetamide-linked aromatic systems enable π-π stacking with target proteins, critical for inhibitory activity .

Thermodynamic Properties : LogP values for analogs range from 2.1 (2n) to 3.5 (2d), correlating with cellular permeability and in vivo distribution .

Biological Activity

Antiviral Activity

One of the most promising biological activities of this acetamide derivative is its antiviral properties, particularly against β-coronaviruses. Research has shown that the compound's pyrazolo[1,5-a]pyrimidine scaffold is crucial for developing potent and selective inhibitors of CSNK2, a kinase implicated in viral replication .

Case Study: MHV Assay

In a comparative study, the replacement of the acetamide group with a 1,2,4-triazol-4-yl group (compound 14) resulted in a 4-fold improvement in potency against Mouse Hepatitis Virus (MHV), a model β-coronavirus . This enhancement in antiviral activity correlated with increased CSNK2A2 inhibition, suggesting a mechanistic link between CSNK2 inhibition and antiviral effects.

CompoundMHV EC50 (μM)CSNK2A2 IC50 (nM)
AcetamideNot providedNot provided
14 (1,2,4-triazol-4-yl)4-fold improvement4-fold improvement

Kinase Inhibition

The compound's ability to inhibit CSNK2, particularly the CSNK2A2 isoform, is a key aspect of its biological activity. The structure-activity relationship (SAR) studies have revealed that the positioning of nitrogen atoms in the heterocyclic rings significantly influences the compound's potency as a CSNK2 inhibitor .

SAR Analysis

Investigations into various heterocyclic replacements for the acetamide group yielded interesting results:

HeterocycleCSNK2A2 InhibitionMHV Inhibition
1,2,4-triazol-4-ylImprovedImproved
1,2,3-triazol-5-ylSlightly decreasedSlightly decreased
1,2,3-triazol-1-ylSignificantly decreasedSignificantly decreased

This data underscores the importance of precise molecular interactions between the compound and the CSNK2 binding site .

Metabolic Stability

While not directly related to its primary biological activity, the metabolic stability of the compound is crucial for its potential therapeutic applications. Studies have shown that the triazole-substituted variant (compound 14) exhibited improved metabolic stability in both mouse and human liver microsomes and hepatocytes compared to the original acetamide compound .

CompoundMouse Liver Microsome StabilityHuman Liver Microsome Stability
Acetamide (3)LowerLower
Triazole (14)ImprovedImproved

However, it's worth noting that despite the improvement, the metabolic clearance rates remained high, indicating a need for further optimization .

Cellular Effects

The compound's biological activity extends to its effects on cellular processes. While specific data on the acetamide variant is limited, related compounds in the series have demonstrated:

  • Modulation of cellular pathways involved in viral replication
  • Potential cytotoxicity at higher concentrations

For instance, a fluorinated variant (compound 47) showed improved antiviral potency but demonstrated moderate cytotoxicity in A549-ACE2 cells (59% viability at 1 μM) .

The biological activity of the compound is primarily attributed to its interaction with CSNK2. Crystallographic evidence suggests that the compound forms key hydrogen bonds with Lys68 and a water molecule in the ATP-binding pocket of CSNK2 . This interaction is crucial for the compound's inhibitory effect on the kinase and its subsequent antiviral activity.

The compound's complex structure, including multiple functional groups such as amines, cyano, and pyrazolo[1,5-a]pyrimidine, allows for diverse chemical reactivity and biological activity. These structural features enable the compound to form stable complexes with biomolecules, making it particularly interesting for drug development and biochemical research.

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